molecular formula C26H21NO7 B11157844 methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate

methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate

Cat. No.: B11157844
M. Wt: 459.4 g/mol
InChI Key: OFRUVPDUWLDEPS-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate is a complex organic compound that features a combination of methoxy, chromenyl, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as methanol, toluene, and acetic acid, with catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield hydroxylated derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate involves its interaction with specific molecular targets. For instance, the chromenyl moiety can interact with enzymes involved in oxidative stress pathways, while the benzoyl group can form hydrogen bonds with protein residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,4-dimethoxy-3-oxovalerate: Similar in having methoxy groups but differs in the core structure.

    2,4-Dihydroxy-3,6-dimethylbenzoate: Shares the benzoate moiety but has different substituents.

Uniqueness

Methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate is unique due to its combination of methoxy, chromenyl, and benzoyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H21NO7

Molecular Weight

459.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[[3-(2-oxochromen-3-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C26H21NO7/c1-31-22-13-19(25(29)33-3)20(14-23(22)32-2)27-24(28)17-9-6-8-15(11-17)18-12-16-7-4-5-10-21(16)34-26(18)30/h4-14H,1-3H3,(H,27,28)

InChI Key

OFRUVPDUWLDEPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)OC

Origin of Product

United States

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